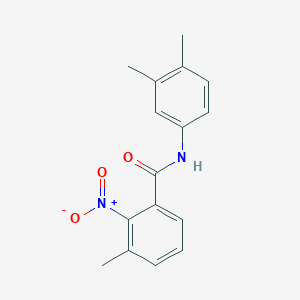
N-(2-amino-2-oxoethyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-3-phenylacrylamide, also known as AOA, is a synthetic compound that has been widely studied for its potential use in scientific research. AOA is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. In
Mécanisme D'action
N-(2-amino-2-oxoethyl)-3-phenylacrylamide acts as a suicide inhibitor, meaning it irreversibly binds to the active site of the enzyme and prevents it from functioning. N-(2-amino-2-oxoethyl)-3-phenylacrylamide binds to the enzyme through the formation of a covalent bond between the amino group of N-(2-amino-2-oxoethyl)-3-phenylacrylamide and the active site of the enzyme. This binding prevents the enzyme from functioning, leading to the inhibition of the targeted cellular process.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. Inhibition of asparagine synthetase by N-(2-amino-2-oxoethyl)-3-phenylacrylamide leads to a decrease in the synthesis of asparagine, which can affect protein synthesis. Inhibition of glutamine synthetase by N-(2-amino-2-oxoethyl)-3-phenylacrylamide leads to a decrease in the synthesis of glutamine, which can affect nitrogen metabolism. N-(2-amino-2-oxoethyl)-3-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has several advantages for use in lab experiments. Its small size allows it to easily penetrate cell membranes, making it a valuable tool for studying cellular processes. N-(2-amino-2-oxoethyl)-3-phenylacrylamide is also a suicide inhibitor, meaning it irreversibly binds to the enzyme, providing a long-lasting effect. However, N-(2-amino-2-oxoethyl)-3-phenylacrylamide has limitations as well. Its irreversible binding to the enzyme can make it difficult to study the effects of enzyme inhibition over time. Additionally, N-(2-amino-2-oxoethyl)-3-phenylacrylamide may have off-target effects, meaning it may inhibit other enzymes in addition to the targeted enzyme.
Orientations Futures
There are several future directions for research on N-(2-amino-2-oxoethyl)-3-phenylacrylamide. One area of research is the development of more selective inhibitors of asparagine synthetase and glutamine synthetase. Another area of research is the use of N-(2-amino-2-oxoethyl)-3-phenylacrylamide in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, research is needed to better understand the off-target effects of N-(2-amino-2-oxoethyl)-3-phenylacrylamide and how they may impact its use in scientific research.
In conclusion, N-(2-amino-2-oxoethyl)-3-phenylacrylamide is a valuable tool for studying cellular processes and has been widely used in scientific research. Its ability to inhibit the activity of enzymes involved in cellular processes has provided valuable insights into the role of these enzymes in cellular processes. However, further research is needed to fully understand the advantages and limitations of N-(2-amino-2-oxoethyl)-3-phenylacrylamide and its potential future applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-amino-2-oxoethyl)-3-phenylacrylamide involves the reaction of 3-phenylacrylamide with glycine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure N-(2-amino-2-oxoethyl)-3-phenylacrylamide. This method has been optimized to produce high yields of N-(2-amino-2-oxoethyl)-3-phenylacrylamide with high purity.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been used in various scientific research studies due to its ability to inhibit the activity of enzymes involved in cellular processes. N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been shown to inhibit the activity of the enzyme asparagine synthetase, which is involved in the synthesis of asparagine, an amino acid essential for protein synthesis. N-(2-amino-2-oxoethyl)-3-phenylacrylamide has also been shown to inhibit the activity of the enzyme glutamine synthetase, which is involved in the synthesis of glutamine, an amino acid essential for nitrogen metabolism. These studies have provided valuable insights into the role of these enzymes in cellular processes.
Propriétés
IUPAC Name |
(E)-N-(2-amino-2-oxoethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-13-11(15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIAKMOQLAWLCD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)



![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)

![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)
